Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate
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Overview
Description
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a methyl acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with acetic acid or its derivatives under specific conditions. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indane derivatives.
Scientific Research Applications
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active indane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: A parent compound with similar structural features but lacking the ester functional group.
Methyl 2,3-dihydro-1H-indene-5-carboxylate: A closely related ester with a different substitution pattern on the indane ring.
5-Methylindane: Another indane derivative with a methyl group at a different position on the ring.
Uniqueness
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
Properties
CAS No. |
60231-86-9 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethyl-1,3-dihydroinden-5-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-11-5-4-10(6-12(11)9-14)7-13(15)16-3/h4-6H,7-9H2,1-3H3 |
InChI Key |
XKWXGUXLKXFWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)CC(=O)OC)C |
Origin of Product |
United States |
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